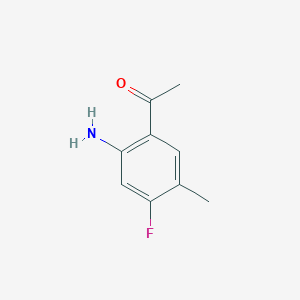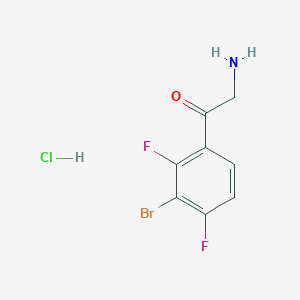
2,2,3,3-Tetrafluorocyclopropanecarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,3,3-Tetrafluorocyclopropanecarboxylic acid is a fluorinated organic compound with the molecular formula C4H2F4O2 It is characterized by the presence of a cyclopropane ring substituted with four fluorine atoms and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,3,3-tetrafluorocyclopropanecarboxylic acid typically involves the fluorination of cyclopropanecarboxylic acid derivatives. One common method is the reaction of cyclopropanecarboxylic acid with elemental fluorine or fluorinating agents under controlled conditions. The reaction conditions often require low temperatures and the presence of catalysts to achieve selective fluorination.
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorine gas. The process must ensure safety and efficiency, given the highly reactive nature of fluorine.
Chemical Reactions Analysis
Types of Reactions: 2,2,3,3-Tetrafluorocyclopropanecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other functional groups.
Substitution: The fluorine atoms can be substituted with other halogens or functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Halogen exchange reactions can be facilitated by reagents like sodium iodide (NaI) in acetone.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorinated ketones or aldehydes, while reduction can produce fluorinated alcohols.
Scientific Research Applications
2,2,3,3-Tetrafluorocyclopropanecarboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique fluorinated structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 2,2,3,3-tetrafluorocyclopropanecarboxylic acid involves its interaction with molecular targets through its fluorinated cyclopropane ring and carboxylic acid group. The fluorine atoms can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity. The carboxylic acid group can undergo ionization, affecting the compound’s solubility and transport within biological systems.
Comparison with Similar Compounds
2,2,3,3-Tetrafluoropropionic acid: Similar in structure but lacks the cyclopropane ring.
Trifluoroacetic acid: Contains three fluorine atoms and a carboxylic acid group but has a different carbon backbone.
Pentafluoropropionic acid: Contains five fluorine atoms and a carboxylic acid group.
Uniqueness: 2,2,3,3-Tetrafluorocyclopropanecarboxylic acid is unique due to its cyclopropane ring, which imparts distinct chemical properties such as ring strain and reactivity. The presence of four fluorine atoms enhances its stability and resistance to metabolic degradation, making it valuable for various applications.
Properties
CAS No. |
344324-87-4 |
|---|---|
Molecular Formula |
C4H2F4O2 |
Molecular Weight |
158.05 g/mol |
IUPAC Name |
2,2,3,3-tetrafluorocyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C4H2F4O2/c5-3(6)1(2(9)10)4(3,7)8/h1H,(H,9,10) |
InChI Key |
CCRMJOTYAGVHHT-UHFFFAOYSA-N |
Canonical SMILES |
C1(C(C1(F)F)(F)F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


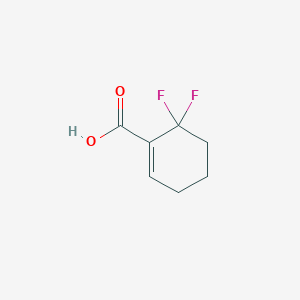


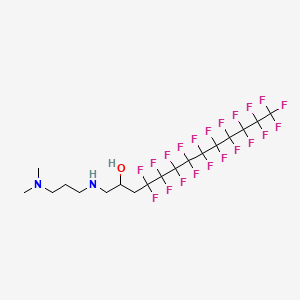
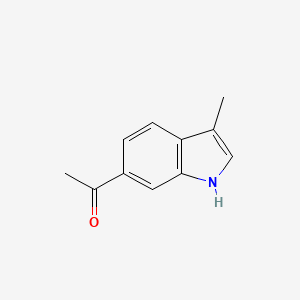
![6-Nitro-1-((2-phenylimidazo[1,2-a]pyridin-3-yl)methyl)-1H-indazole](/img/structure/B12844166.png)

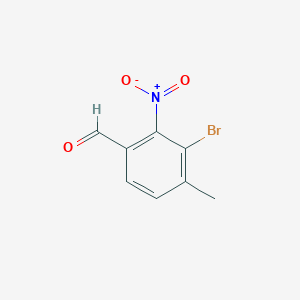
![4-Hydroxy-3-methyl-2H-pyrano[3,2-b]pyridin-2-one](/img/structure/B12844180.png)
![2-Chloro-3-cyclopropyl-3H-imidazo[4,5-b]pyridine](/img/structure/B12844185.png)
![1-(3-Chloro-4-[(cyclopropylamino) methyl]phenyl)ethanone](/img/structure/B12844208.png)
